4-Hydroxybut-2-ynoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620042. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

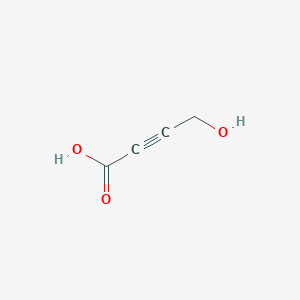

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybut-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h5H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYMWMSAXULCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326873 | |

| Record name | 4-hydroxybut-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7218-52-2 | |

| Record name | 4-hydroxybut-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybut-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxybut-2-ynoic Acid: Properties, Synthesis, and Reactivity for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide serves as a comprehensive technical resource on 4-hydroxybut-2-ynoic acid, a trifunctional building block of significant interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the following narrative is structured to provide not just procedural steps, but a deeper understanding of the causality behind its chemical behavior and synthetic utility, ensuring a foundation of expertise, trustworthiness, and authoritative grounding for your research endeavors.

Core Molecular Characteristics

This compound (CAS No. 7218-52-2) is a compact molecule featuring a carboxylic acid, a primary alcohol, and an internal alkyne. This unique combination of functional groups within a four-carbon chain imparts a rigid structure and a rich, versatile reactivity profile, making it a valuable precursor for a variety of complex molecular architectures.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various solvent systems and reaction conditions. The predicted pKa of its unsaturated analogue, 4-hydroxybut-2-enoic acid, is 4.31[1], suggesting that this compound is a moderately strong organic acid.

| Property | Value | Source |

| Molecular Formula | C₄H₄O₃ | [2][3] |

| Molecular Weight | 100.07 g/mol | [2][3] |

| Melting Point | 115-116 °C | [2] |

| Boiling Point (Predicted) | 319.2 ± 25.0 °C | [2] |

| Density (Predicted) | 1.429 ± 0.06 g/cm³ | [2] |

| Solubility | Acetonitrile (Slightly), DMSO (Slightly) | ChemicalBook |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound: A Tale of Two Strategies

The synthesis of this compound can be approached from two primary starting materials, each with its own set of advantages and considerations. The choice of synthetic route often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product.

The Propiolic Alcohol Approach: Carboxylation of an Acetylide

A common and direct method involves the carboxylation of the lithium salt of propargyl alcohol. This method leverages the acidity of the terminal alkyne proton.

Caption: Synthesis via carboxylation of propargyl alcohol.

Experimental Protocol: Synthesis of Methyl 4-Hydroxy-2-butynoate (as an example of the propiolic alcohol approach)

This protocol is adapted from a reliable Organic Syntheses procedure for the methyl ester, which can be hydrolyzed to the desired acid.

Self-Validating System: This protocol includes steps for protecting the alcohol, which is crucial for preventing side reactions with the Grignard reagent, and for deprotection to yield the final product. The success of each step can be monitored by thin-layer chromatography (TLC).

-

Protection of Propargyl Alcohol: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add dihydropyran. Add a catalytic amount of p-toluenesulfonic acid. Slowly add propargyl alcohol while maintaining the temperature. The reaction is exothermic. Stir until the reaction is complete (monitored by TLC). The product, tetrahydro-2-(2-propynyloxy)-2H-pyran, can be purified by distillation.

-

Grignard Formation and Carboxylation: Prepare a Grignard reagent from ethyl bromide and magnesium in anhydrous diethyl ether. To this, add the protected propargyl alcohol in anhydrous tetrahydrofuran. Stir the mixture, then pour it over crushed dry ice (solid CO₂). Allow the mixture to warm to room temperature.

-

Workup and Esterification: Acidify the reaction mixture with aqueous acid (e.g., H₂SO₄) and extract with an organic solvent. The crude acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Deprotection and Purification: The tetrahydropyranyl protecting group is removed by stirring with a cation exchange resin (H⁺ form) in methanol. After filtration and removal of the solvent, the product, methyl 4-hydroxy-2-butynoate, is purified by distillation.

The 1,4-Butynediol Approach: Selective Oxidation

An alternative, industrially scalable method involves the selective oxidation of one of the primary alcohol groups of 1,4-butynediol.[4] This approach avoids the use of pyrophoric organolithium reagents.

Caption: Synthesis via selective oxidation of 1,4-butynediol.

Experimental Protocol: TEMPO-Catalyzed Oxidation of 1,4-Butynediol

This protocol is based on the methodology described in Chinese patent CN113651684A.[4]

Self-Validating System: The reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material and the formation of the product. The selectivity of the reaction is a key validation point, aiming to minimize the formation of butynedioic acid.

-

Reaction Setup: In a reaction vessel, dissolve 1,4-butynediol in a suitable organic solvent (e.g., acetonitrile).

-

Catalyst Addition: Add the N-O free radical catalyst (e.g., TEMPO or a derivative) and a ferrous or ferric salt catalyst (e.g., FeCl₃).

-

Oxidation: Continuously introduce air or oxygen into the reaction mixture while stirring. Maintain the reaction temperature as specified in the patent.

-

Monitoring and Workup: Monitor the reaction until completion. After the reaction, the product can be isolated by standard workup procedures, which may include solvent removal, extraction, and crystallization.

The Trifunctional Reactivity of this compound

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a wide range of transformations, making it a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.[2]

Caption: Overview of the reactivity of this compound.

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification, which involves reacting it with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and often the alcohol is used as the solvent to drive the equilibrium towards the product.

-

Amidation: Reaction with amines, typically in the presence of a coupling agent (e.g., DCC, EDC), yields amides. This is a cornerstone reaction in peptide synthesis and the formation of many pharmaceutical compounds.

Reactions of the Alkyne Group

The internal alkyne is a hub for carbon-carbon bond formation and the introduction of new functional groups.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the synthesis of complex frameworks.[5] While this compound has an internal alkyne, it can be synthesized from propargyl alcohol, which is a terminal alkyne and readily undergoes Sonogashira coupling.[6]

-

Click Chemistry: The alkyne functionality is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction provides a highly efficient and selective method for forming 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in drug discovery.

-

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered heterocyclic rings, which are prevalent in many biologically active molecules.

Reactions of the Alcohol Group

The primary alcohol can be oxidized or used as a nucleophile.

-

Oxidation: Selective oxidation of the primary alcohol to an aldehyde or further to a carboxylic acid can be achieved using a variety of reagents (e.g., PCC, Swern oxidation).

-

Etherification: The alcohol can be converted to an ether through reactions like the Williamson ether synthesis.

Intramolecular Reactions: The Gateway to Heterocycles

One of the most valuable transformations of this compound and its derivatives is intramolecular cyclization, or lactonization, to form butenolides. Butenolides are a class of unsaturated γ-lactones that are core structures in numerous natural products and pharmaceuticals with a wide range of biological activities, including anticancer and anti-HIV properties.[7]

The synthesis of butenolides can be achieved from 4-hydroxy-2-alkynoates through various catalytic methods, including ruthenium-catalyzed Alder-ene additions.[8]

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds and other complex molecules with potential therapeutic applications.[2] Its derivatives have been investigated for various biological activities. For instance, derivatives of 4-hydroxybutanoic acid have been synthesized as ligands for γ-hydroxybutyrate (GHB) receptors, with potential applications in treating sleep disorders and anxiety.[9]

The butenolide core, readily accessible from this compound, is a well-established pharmacophore. The development of efficient synthetic routes to substituted butenolides is an active area of research, with the aim of creating libraries of compounds for screening against various biological targets.[7]

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place at 2-8°C.[2] Keep container tightly closed.

Always consult the material safety data sheet (MSDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

This compound is a potent and versatile building block for organic synthesis. Its trifunctional nature allows for a multitude of chemical transformations, making it an ideal starting point for the synthesis of complex and biologically relevant molecules, particularly heterocyclic compounds like butenolides. A thorough understanding of its chemical properties, synthetic routes, and reactivity is crucial for leveraging its full potential in research and development, especially in the pursuit of novel therapeutics. This guide provides a solid foundation for scientists and researchers to confidently and effectively utilize this valuable chemical entity in their work.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C4H4O3 | CID 359297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google Patents [patents.google.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides [organic-chemistry.org]

- 7. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses - Google Patents [patents.google.com]

The Strategic Synthesis of 4-Hydroxybut-2-ynoic Acid: A Technical Guide for Advanced Chemical Development

Abstract

4-Hydroxybut-2-ynoic acid is a compact, trifunctional molecule poised at a crossroads of synthetic utility. Its unique combination of a terminal alkyne, a carboxylic acid, and a primary alcohol makes it a highly valuable building block, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of the principal synthetic pathways to this versatile intermediate, designed for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind procedural choices, offers detailed, field-tested protocols, and provides a comparative analysis to guide strategic synthetic planning.

Introduction: The Synthetic Value Proposition of a Trifunctional Core

The strategic importance of this compound lies in its inherent, orthogonally reactive functional groups. This structure serves as a linchpin for the construction of complex molecular architectures, most notably butyrolactone derivatives and other heterocyclic systems that are prevalent in biologically active compounds.[1][2] Its utility is demonstrated in the synthesis of key intermediates for advanced pharmaceutical agents, including analogues of the thrombin receptor antagonist Vorapaxar and the natural product Himbacine.[3][4]

This guide will dissect three primary, validated synthetic strategies:

-

Pathway A: Direct Carboxylation of Propargyl Alcohol

-

Pathway B: Selective Oxidation of 2-Butyne-1,4-diol

-

Pathway C: Organometallic Approach via Protected Propargyl Alcohol

Each pathway will be evaluated for its efficiency, scalability, safety, and substrate compatibility, providing the reader with the critical insights needed to select the optimal route for their specific research and development objectives.

Pathway A: Direct Carboxylation of Propargyl Alcohol

The addition of a carboxyl group to the terminal alkyne of propargyl alcohol is an atom-economical and direct approach. Modern catalysis has enabled this transformation under increasingly mild conditions, primarily through nickel-based systems that activate the C-H bond for CO₂ insertion.

Mechanistic Rationale: The Nickel-Catalyzed Cycle

The nickel-catalyzed carboxylation of propargyl alcohol proceeds through a well-defined catalytic cycle. The key to this process is the in-situ generation of a catalytically active Ni(0) species, which undergoes oxidative addition to the C-O bond of the alcohol. This is followed by a series of ligand exchange and reductive steps to incorporate carbon dioxide. A notable variation involves a preliminary hydrogenation of the alkyne to an allylic alcohol intermediate when water is present, which then undergoes carboxylation.[5][6]

Caption: Ni(0)-Catalyzed Carboxylation of Propargyl Alcohol.

Experimental Protocol: Nickel-Catalyzed Reductive Carboxylation

This protocol is adapted from the procedure developed by Mei and coworkers, which utilizes manganese powder as a safe and effective reductant.[6]

Materials:

-

NiCl₂·6H₂O (Nickel(II) chloride hexahydrate)

-

1,2-Bis(dicyclohexylphosphino)ethane (dcype)

-

Manganese powder (<50 mesh, activated)

-

Propargyl alcohol

-

Dimethylformamide (DMF), anhydrous

-

Carbon dioxide (balloon pressure)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add NiCl₂·6H₂O (5 mol%), dcype (5.5 mol%), and activated manganese powder (3.0 equiv.).

-

Reaction Setup: Evacuate and backfill the tube with the inert gas three times. Add anhydrous DMF (to achieve a 0.2 M concentration of the alcohol).

-

Substrate Addition: Add propargyl alcohol (1.0 equiv.) to the mixture via syringe.

-

Carboxylation: Purge the reaction vessel with carbon dioxide from a balloon and maintain a CO₂ atmosphere (1 atm).

-

Reaction: Stir the mixture vigorously at room temperature (25 °C) for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, carefully quench the reaction by slow addition of 1 M HCl at 0 °C.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

Pathway B: Selective Oxidation of 2-Butyne-1,4-diol

This pathway offers a robust and often high-yielding alternative, starting from the symmetrical and commercially available 2-butyne-1,4-diol. The challenge lies in the selective oxidation of only one of the two primary alcohol groups to a carboxylic acid. The use of nitroxyl radical catalysts, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), provides an elegant solution.

Mechanistic Rationale: The TEMPO/Bleach Catalytic Cycle

The TEMPO-mediated oxidation is a well-established and powerful method for the selective oxidation of primary alcohols.[7] The catalytic cycle is initiated by the oxidation of TEMPO to the highly reactive N-oxoammonium ion by a stoichiometric oxidant, typically sodium hypochlorite (bleach). This cation is the active oxidant that converts the alcohol to an aldehyde. The aldehyde hydrate is then further oxidized to the carboxylic acid, regenerating the active catalyst.[1][8] A Chinese patent describes a variation using air or oxygen as the terminal oxidant, co-catalyzed by an iron salt and a TEMPO derivative, which enhances the safety and scalability of the process.[9]

Caption: Catalytic Cycle of TEMPO/NaOCl Oxidation.

Experimental Protocol: TEMPO-Catalyzed Oxidation of 2-Butyne-1,4-diol

This protocol is based on the principles of Anelli and Zhao oxidations, adapted for the specific substrate.[1][7]

Materials:

-

2-Butyne-1,4-diol

-

TEMPO (or 4-acetamido-TEMPO)

-

Sodium hypochlorite solution (commercial bleach, ~5-8%)

-

Sodium chlorite (NaClO₂)

-

Sodium phosphate buffer (pH ~6.7)

-

Acetonitrile

-

Sodium sulfite (Na₂SO₃)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-butyne-1,4-diol (1.0 equiv.) in a mixture of acetonitrile and pH 6.7 phosphate buffer (e.g., 1:1 v/v).

-

Catalyst Addition: Add TEMPO (0.01-0.02 equiv.).

-

Oxidant Addition: Cool the mixture to 0-5 °C in an ice bath. Prepare a solution of sodium chlorite (1.5 equiv.) in water. Simultaneously, begin the slow, dropwise addition of both the sodium chlorite solution and a dilute solution of sodium hypochlorite (0.05 equiv.) over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. Caution: Do not pre-mix sodium chlorite and bleach solutions as this can be hazardous.[7]

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the starting material.

-

Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess oxidants.

-

Work-up: Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x V).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The product can be purified by recrystallization or silica gel chromatography.

Pathway C: Organometallic Approach via Protected Propargyl Alcohol

For syntheses where high purity is paramount and harsh reagents are tolerable, the use of organolithium reagents provides a classic and reliable route. This pathway involves the deprotonation of the terminal alkyne followed by quenching with an electrophilic carbon source. To prevent interference from the acidic hydroxyl group, it must first be protected.

Rationale and Workflow: Protection, Lithiation, and Carboxylation

This strategy follows a logical three-step sequence. First, the hydroxyl group of propargyl alcohol is protected, often as a tetrahydropyranyl (THP) ether, due to its stability under strongly basic conditions and ease of removal under mild acidic conditions. Second, the protected alkyne is deprotonated with a strong base like n-butyllithium to form a lithium acetylide. Finally, this nucleophilic intermediate is reacted with an electrophilic C1 source, such as carbon dioxide (as dry ice) or methyl chloroformate, to install the carboxyl group. A final deprotection step liberates the target molecule.[10]

Caption: Workflow for Organometallic Synthesis Pathway.

Experimental Protocol: Synthesis via Lithiation

This procedure is a composite of established methods for THP protection, lithiation, and carboxylation, as detailed in resources like Organic Syntheses.[10]

Materials:

-

Propargyl alcohol

-

Dihydropyran (DHP)

-

p-Toluenesulfonic acid (p-TsOH)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Dry ice (solid CO₂)

-

Dowex 50W-X8 resin (H⁺ form) or dilute HCl

-

Diethyl ether

Procedure:

-

Protection:

-

To propargyl alcohol (1.0 equiv.) in dichloromethane at 0 °C, add dihydropyran (1.1 equiv.) followed by a catalytic amount of p-TsOH.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench with saturated NaHCO₃ solution, extract with ether, dry the organic layer, and concentrate. Purify by distillation to obtain tetrahydro-2-(2-propynyloxy)-2H-pyran.

-

-

Lithiation and Carboxylation:

-

Dissolve the THP-protected alcohol (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-BuLi (1.1 equiv.) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

-

In a separate flask, prepare a slurry of crushed dry ice in THF.

-

Transfer the lithium acetylide solution via cannula into the dry ice slurry. Caution: This is a highly exothermic reaction.

-

Allow the mixture to warm slowly to room temperature.

-

-

Deprotection and Work-up:

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Acidify the aqueous layer to pH ~2 with dilute HCl.

-

Extract thoroughly with diethyl ether.

-

Combine the organic layers, dry over Na₂SO₄, and concentrate. The THP group can be fully cleaved by stirring the crude product with an acidic resin (like Dowex 50W) in methanol, followed by filtration and evaporation.

-

-

Purification: The final product, this compound, is typically a solid and can be purified by recrystallization.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route is a critical decision dictated by laboratory capabilities, scale, cost, and the purity requirements of the final product.

| Parameter | Pathway A: Ni-Carboxylation | Pathway B: TEMPO Oxidation | Pathway C: Organometallic Route |

| Starting Material | Propargyl Alcohol | 2-Butyne-1,4-diol | Propargyl Alcohol |

| Key Reagents | Ni catalyst, Ligand, Mn reductant, CO₂ | TEMPO, NaOCl, NaClO₂ | n-BuLi, Dry Ice, Protecting Group |

| Typical Yield | 60-85% | 70-95% | 50-70% (over 3 steps) |

| Scalability | Moderate; gas handling required. | High; patent literature suggests industrial suitability.[9] | Moderate; requires cryogenic temperatures and handling of pyrophoric reagents. |

| Safety Profile | Air-sensitive catalyst; CO₂ pressure. | Caution: Mixing bleach and chlorite can be hazardous.[7] | Extreme Caution: n-BuLi is pyrophoric. Requires stringent anhydrous conditions. |

| Advantages | Atom economical, direct C-H functionalization. | High yields, uses inexpensive reagents, avoids pyrophorics. | Well-established chemistry, high-purity product. |

| Disadvantages | Catalyst/ligand cost, potential metal contamination. | Potential for over-oxidation or chlorination side-reactions. | Multi-step, requires protecting groups, cryogenic conditions, hazardous reagents. |

Conclusion and Future Outlook

The synthesis of this compound is achievable through several robust and well-documented pathways. For large-scale, cost-effective production where high yields are critical, the TEMPO-mediated oxidation of 2-butyne-1,4-diol (Pathway B) stands out as a particularly attractive option due to its operational simplicity and avoidance of pyrophoric or expensive transition metal catalysts. For exploratory, lab-scale synthesis where directness and atom economy are valued, the nickel-catalyzed carboxylation of propargyl alcohol (Pathway A) represents the state-of-the-art in C-H functionalization. The organometallic approach (Pathway C) , while classic and reliable, is increasingly superseded by catalytic methods for all but the most specialized, small-scale applications where its specific advantages might be required.

As the demand for sustainable and efficient chemical synthesis grows, future research will likely focus on further refining catalytic systems. This includes the development of earth-abundant metal catalysts for carboxylation that operate under even milder conditions and the design of heterogeneous or recyclable TEMPO-based systems to improve the environmental footprint of the oxidation pathway. These advancements will continue to enhance the accessibility of this compound, solidifying its role as a pivotal building block for innovation in drug discovery and beyond.

References

- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Himbacine derived thrombin receptor antagonists: discovery of a new tricyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective Ni-Catalyzed Carboxylation of Allylic and Propargylic Alcohols with Carbon Dioxide [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

biological activity of 4-hydroxybut-2-ynoic acid

An In-depth Technical Guide to the Biological Activity of 4-Hydroxybut-2-ynoic Acid

Abstract

This compound is a multifunctional chemical entity whose compact structure, featuring hydroxyl, carboxylic acid, and alkyne groups, belies its potential for significant and diverse biological activity. While primarily utilized as a versatile intermediate in the synthesis of complex pharmaceuticals and bioactive heterocyclic compounds, its intrinsic reactivity suggests direct engagement with biological systems.[1][2] This technical guide provides a comprehensive analysis of the known and postulated biological activities of this compound. We will delve into its potential interactions with neurotransmitter systems, drawing parallels with γ-hydroxybutyric acid (GHB), and explore a compelling, mechanism-driven hypothesis of its function as an enzyme inactivator. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for investigating this intriguing molecule.

Molecular Profile and Physicochemical Properties

This compound (CAS: 7218-52-2) is a short-chain hydroxy fatty acid.[3] Its unique trifunctional nature—stemming from the terminal alcohol, a central alkyne bond, and a terminal carboxylic acid—confers a rigid structure and high reactivity, making it a valuable building block in medicinal chemistry.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₄O₃ | [3] |

| Molecular Weight | 100.07 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 115-116 °C | [1] |

| Canonical SMILES | C(C#CC(=O)O)O | [3] |

| InChIKey | QVYMWMSAXULCMW-UHFFFAOYSA-N | [3] |

| Storage | 2-8°C | [1] |

Postulated Biological Mechanisms of Action

The is not extensively documented in primary literature. However, its structural features allow for two primary, compelling hypotheses regarding its mechanism of action: interaction with the GHB/GABAergic neurotransmitter systems and irreversible enzyme inactivation.

Hypothesis 1: Interaction with the γ-Hydroxybutyric Acid (GHB) System

A structurally related compound, 4-hydroxybut-2-enoic acid (the alkene analog), is reported to be an analog of γ-hydroxybutyric acid (GHB) that binds with high affinity to the GHB receptor.[4][5] GHB is a naturally occurring neurotransmitter with complex effects on the central nervous system (CNS).[6] It acts as an agonist at the specific GHB receptor and as a weak partial agonist at the GABA-B receptor, a key inhibitory receptor in the brain.[6][7] The CNS-depressant effects of GHB, which include euphoria, sedation, and amnesia, are mediated through this dual receptor activity.[8][9]

Given the structural similarity, it is plausible that this compound could also interact with the GHB receptor. The rigid alkyne bond, while different from the saturated chain of GHB, may orient the terminal hydroxyl and carboxyl groups in a conformation suitable for receptor binding.

References

- 1. This compound [myskinrecipes.com]

- 2. CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google Patents [patents.google.com]

- 3. This compound | C4H4O3 | CID 359297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-HYDROXY-BUT-2-ENOIC ACID | 24587-49-3 [chemicalbook.com]

- 6. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 7. Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dea.gov [dea.gov]

- 9. GHB and Analogs Fast Facts [justice.gov]

An In-Depth Technical Guide to the Discovery and Isolation of 4-Hydroxybut-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybut-2-ynoic acid, a compact and functionally rich molecule, holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a carboxylic acid, a hydroxyl group, and an alkyne moiety, allows for diverse chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, including heterocyclic compounds and butyrolactone derivatives. This guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of this compound, offering a blend of historical context and practical, field-proven insights for researchers.

Introduction: The Significance of a Multifunctional Building Block

In the landscape of drug discovery and development, the demand for novel molecular scaffolds with diverse functionalities is ever-present. This compound ([C₄H₄O₃], Molar Mass: 100.07 g/mol ) emerges as a compelling synthon due to its trifunctional nature.[1][2] The presence of a terminal alkyne allows for participation in a wide array of coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the carboxylic acid and hydroxyl groups offer sites for esterification, amidation, and etherification. This inherent reactivity makes it a valuable starting material for the synthesis of a variety of biologically active molecules and specialty polymers.[2]

Physical and Chemical Properties [1][2]

| Property | Value |

| CAS Number | 7218-52-2 |

| Molecular Formula | C₄H₄O₃ |

| Molecular Weight | 100.07 g/mol |

| Melting Point | 115-116 °C |

| Boiling Point (Predicted) | 319.2 ± 25.0 °C |

| Density (Predicted) | 1.429 ± 0.06 g/cm³ |

| Storage | 2-8°C |

The Genesis of a Synthon: Discovery and Early Synthesis

The pioneering work on acetylenic compounds by Sir Ewart Jones and his collaborators in the mid-20th century laid the foundation for the synthesis of molecules like this compound. A key publication in 1946 by Bowden, Heilbron, Jones, and Weedon detailed the oxidation of acetylenic carbinols and glycols, a foundational method for accessing acetylenic ketones and acids.[3][4] While this seminal paper focused on a range of acetylenic compounds, the principles of oxidizing a primary alcohol adjacent to an acetylene bond are directly applicable to the synthesis of our target molecule.

One of the earliest and most straightforward methods for the preparation of this compound is the Jones oxidation of 1,4-butynediol . This reaction utilizes a solution of chromium trioxide in aqueous sulfuric acid, a potent oxidizing agent that selectively converts the primary alcohol functionality to a carboxylic acid while preserving the alkyne bond.

Synthetic Pathways: A Modern Perspective

While the Jones oxidation remains a classic approach, contemporary synthetic chemistry offers several alternative routes to this compound, often with improved safety and environmental profiles.

Oxidation of 1,4-Butynediol with N-O Free Radical Catalysts

A more modern and greener approach involves the catalytic oxidation of 1,4-butynediol using N-O free radical catalysts, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in the presence of a co-catalyst like a ferrous or ferric salt. This method utilizes air or oxygen as the terminal oxidant, offering a more sustainable alternative to stoichiometric chromium reagents.

Carboxylation of Propargyl Alcohol

Another versatile strategy is the carboxylation of propargyl alcohol. This method typically involves the deprotonation of the terminal alkyne with a strong base, such as n-butyllithium, followed by quenching the resulting acetylide with carbon dioxide. This approach allows for the direct installation of the carboxylic acid moiety.

Isolation and Purification: From Crude Mixture to Pure Compound

The isolation and purification of this compound from the reaction mixture is a critical step to obtain a high-purity product suitable for subsequent applications. The acidic nature of the compound dictates the general work-up procedure.

Experimental Protocol: Isolation and Purification

-

Acidification and Extraction: Following the completion of the synthesis reaction, the aqueous reaction mixture is cooled and then carefully acidified with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2-3. This protonates the carboxylate salt, rendering the this compound soluble in organic solvents. The acidified solution is then extracted multiple times with an appropriate organic solvent, such as ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed with brine to remove any remaining inorganic salts. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound, often as an oil or a solid.

-

Purification by Recrystallization: For obtaining a highly pure product, recrystallization is the preferred method. The choice of solvent is crucial. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems for recrystallization include ethyl acetate/hexane or diethyl ether/petroleum ether. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The resulting crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Structural Elucidation and Characterization

The unambiguous identification and confirmation of the structure of this compound are achieved through a combination of spectroscopic techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. For this compound, one would expect to see distinct signals for the methylene protons adjacent to the hydroxyl group, the hydroxyl proton, and the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key signals would include those for the carboxylic acid carbon, the two acetylenic carbons, and the methylene carbon bearing the hydroxyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic absorption bands for this compound would include a broad O-H stretch from the carboxylic acid and alcohol, a C=O stretch from the carboxylic acid, and a C≡C stretch from the alkyne.

-

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Applications in Drug Discovery and Beyond

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of compounds with potential biological activity.[2] Its ability to participate in diverse chemical transformations allows for the construction of complex molecular frameworks. It is a key building block for synthesizing butyrolactone derivatives and other heterocyclic compounds, which are prevalent in medicinal chemistry.[2] Furthermore, its rigid structure and functional handles make it suitable for the development of specialty polymers and agrochemicals.[2]

Conclusion

This compound stands as a testament to the enduring value of fundamental organic synthesis. From its early roots in the exploration of acetylenic compounds to its modern applications as a versatile building block, this small molecule continues to be a valuable tool for chemists in academia and industry. This guide has provided a comprehensive overview of its discovery, synthesis, isolation, and characterization, equipping researchers with the knowledge to effectively utilize this powerful synthon in their own endeavors.

Visualizations

Diagram 1: Synthetic Pathway via Jones Oxidation

Caption: Jones oxidation of 1,4-butynediol.

Diagram 2: Isolation and Purification Workflow

Caption: Workflow for isolation and purification.

References

- 1. This compound | C4H4O3 | CID 359297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. K. Bowden, I.M. Heilbron, E. R. H. Jones and B. C. L. Weedon, “Acetylenic compounds. I. Preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols,” J. Chem. Soc. 1946, pp. 39-45. - References - Scientific Research Publishing [scirp.org]

- 4. 13. Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Hydroxybut-2-ynoic Acid: Structural Analogs, Derivatives, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-hydroxybut-2-ynoic acid, its structural analogs, and derivatives. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, pharmacology, and therapeutic applications of this unique class of compounds. We will delve into their synthesis, multifaceted mechanisms of action, and potential as modulators of key neurological pathways.

Introduction: The Significance of the Butynoic Acid Scaffold

This compound is a versatile bifunctional molecule, featuring both a hydroxyl and a carboxylic acid group, separated by a rigid alkyne unit. This structural arrangement bestows upon it a unique chemical reactivity, making it a valuable building block in medicinal chemistry for the synthesis of a variety of derivatives, including esters, amides, and heterocyclic compounds. The core focus of this guide, however, is on its role as a progenitor of potent enzyme inhibitors and receptor modulators, particularly within the central nervous system (CNS).

The primary biological target of many this compound analogs is γ-aminobutyric acid aminotransferase (GABA-T), a key enzyme in the metabolic pathway of the principal inhibitory neurotransmitter, GABA. By inhibiting GABA-T, these compounds can elevate GABA levels in the brain, a strategy that has proven effective in the treatment of various neurological disorders, most notably epilepsy. Furthermore, structural analogs of this compound, such as 4-hydroxybut-2-enoic acid (T-HCA), exhibit a fascinating dual pharmacology, interacting with both specific high-affinity γ-hydroxybutyrate (GHB) receptors and, to a lesser extent, GABA-B receptors. This complex interplay of activities opens up a wide range of therapeutic possibilities.

This guide will provide a detailed exploration of the synthesis of these compounds, their intricate mechanisms of action, structure-activity relationships (SAR), and their potential applications in the treatment of neurological and psychiatric disorders.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several routes, with the choice of method often depending on the desired scale and the specific analog being targeted.

Synthesis of the Core Scaffold: this compound

A common laboratory-scale synthesis of this compound involves the carboxylation of the lithium salt of propargyl alcohol. This method, while effective, requires the use of pyrophoric reagents like n-butyllithium and stringent anhydrous conditions. An alternative and potentially safer approach involves the oxidation of 1,4-butynediol using a catalytic system, such as a TEMPO radical in the presence of a co-oxidant.

Derivatization of the Carboxylic Acid and Hydroxyl Groups

The carboxylic acid and hydroxyl moieties of this compound offer convenient handles for derivatization to generate a diverse library of analogs.

-

Esters and Amides: Standard esterification and amidation reactions can be employed to modify the carboxylic acid group. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent like DCC (dicyclohexylcarbodiimide) yields the corresponding ester. Similarly, amides can be prepared by reacting the acid with an amine using a suitable coupling agent. The synthesis of chiral amides, such as 4-hydroxypent-2-ynoic acid diphenylamide, has been reported as a key step in the preparation of thrombin receptor antagonists.

-

Heterocyclic Analogs: The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. For example, intramolecular cyclization can lead to the formation of lactones, while reactions with dinucleophiles can be used to construct a variety of five- and six-membered rings. The design of heterocyclic imines of GABA analogues has been explored as a strategy to create novel GABA-AT inhibitors with improved blood-brain barrier permeability.

Mechanism of Action: A Tale of Two Targets

The biological effects of this compound analogs are primarily mediated through two distinct, yet potentially interconnected, mechanisms: the irreversible inhibition of GABA-T and the modulation of GHB and GABA-B receptors.

Mechanism-Based Inactivation of GABA-T

Many acetylenic compounds, including derivatives of this compound, are potent mechanism-based inhibitors, also known as "suicide inhibitors," of GABA-T. This means that the inhibitor is itself catalytically converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme.

The process can be summarized in the following steps:

-

Initial Binding and Schiff Base Formation: The inhibitor, structurally resembling the natural substrate GABA, binds to the active site of GABA-T and forms a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor.

-

Enzymatic Conversion to a Reactive Intermediate: The enzyme's catalytic machinery then abstracts a proton, leading to the formation of a highly reactive allene or a related conjugated system.

-

Irreversible Covalent Modification: This reactive intermediate is then attacked by a nucleophilic residue in the active site of GABA-T, forming a stable covalent bond and rendering the enzyme permanently inactive.

This "suicide inhibition" is a highly specific and efficient mechanism of enzyme inactivation, as the reactive species is generated only at the active site of the target enzyme, minimizing off-target effects.

Caption: Mechanism-based ("suicide") inhibition of GABA-T.

Dual Pharmacology at GHB and GABA-B Receptors

Structural analogs where the alkyne is reduced to an alkene, such as 4-hydroxybut-2-enoic acid (T-HCA), exhibit a distinct pharmacological profile. These compounds are known to interact with the GHB receptor, a G-protein coupled receptor (GPCR) that is distinct from the GABA receptors. Activation of the GHB receptor is thought to be excitatory, leading to the release of glutamate.

In addition to their effects on the GHB receptor, some of these compounds can also act as weak partial agonists at GABA-B receptors, which are inhibitory GPCRs. The sedative and other CNS depressant effects of GHB itself are primarily attributed to its action at GABA-B receptors. This dual pharmacology, with opposing effects at two different receptor systems, contributes to the complex and often biphasic behavioral effects observed with these compounds.

Caption: Simplified GHB receptor downstream signaling pathway.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the design of potent and selective inhibitors.

| Modification | Effect on Activity | Rationale |

| Esterification/Amidation of Carboxylic Acid | Generally reduces GABA-T inhibitory activity but can improve pharmacokinetic properties (e.g., as prodrugs). | The free carboxylic acid is often important for binding to the enzyme's active site. |

| Substitution on the Hydroxyl Group | Can modulate potency and selectivity. Bulky substituents may decrease activity due to steric hindrance. | The hydroxyl group may be involved in hydrogen bonding interactions within the active site. |

| Introduction of Heterocyclic Moieties | Can significantly enhance potency and improve drug-like properties such as solubility and CNS penetration. | Heterocyclic rings can introduce additional binding interactions and favorable physicochemical properties. |

| Chirality at C4 | Can have a profound impact on activity, with one enantiomer often being significantly more potent. | The enzyme's active site is chiral, leading to stereospecific interactions with the inhibitor. |

Therapeutic Potential in Neurological and Psychiatric Disorders

The ability of this compound analogs to modulate GABAergic and GHBergic systems makes them attractive candidates for the treatment of a range of CNS disorders.

-

Epilepsy: The primary and most well-established therapeutic application for GABA-T inhibitors is in the treatment of epilepsy. By increasing synaptic GABA concentrations, these compounds can enhance inhibitory neurotransmission and suppress seizure activity. Preclinical studies in various animal models of epilepsy have demonstrated the anticonvulsant efficacy of GABA-T inhibitors.

-

Anxiety and Panic Disorders: Given the role of GABA in anxiety, enhancing GABAergic neurotransmission is a promising strategy for the treatment of anxiety and panic disorders. Some GABAergic drugs have shown efficacy in reducing experimentally induced panic symptoms.

-

Addiction and Substance Use Disorders: There is growing evidence that GABA-T inhibitors may have a role in the treatment of addiction. By increasing GABA levels, these compounds may be able to modulate the brain's reward pathways and reduce drug-seeking behavior.

-

Other Neurological Disorders: The potential applications of these compounds may extend to other neurological conditions characterized by neuronal hyperexcitability or GABAergic dysfunction, such as neuropathic pain and spasticity.

Experimental Protocols

General Procedure for the Synthesis of this compound Amides

-

To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

In Vitro GABA-T Inhibition Assay (Spectrophotometric)

This assay measures the activity of GABA-T by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSADH), which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Purified GABA-T enzyme

-

GABA solution

-

α-ketoglutarate solution

-

NADP+ solution

-

SSADH enzyme

-

Test compound (inhibitor) solution

-

Assay buffer (e.g., 50 mM potassium pyrophosphate, pH 8.6)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, and NADP+.

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., vigabatrin).

-

Add the GABA-T enzyme to all wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37 °C) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the GABA solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using the microplate reader.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Caption: Workflow for a spectrophotometric GABA-T inhibition assay.

Conclusion and Future Directions

This compound and its structural analogs represent a rich and versatile class of compounds with significant potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. Their ability to act as mechanism-based inhibitors of GABA-T provides a powerful strategy for modulating GABAergic neurotransmission with high specificity. Furthermore, the dual pharmacology of some of their derivatives at GHB and GABA-B receptors adds another layer of complexity and therapeutic opportunity.

Future research in this area should focus on several key aspects:

-

Design and Synthesis of Novel Analogs: The exploration of novel heterocyclic scaffolds and the introduction of diverse substituents are likely to yield compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Elucidation of Structure-Activity Relationships: Detailed SAR studies are needed to guide the rational design of next-generation inhibitors with optimized properties.

-

Preclinical and Clinical Evaluation: Rigorous preclinical evaluation in relevant animal models of disease, followed by well-designed clinical trials, will be essential to translate the therapeutic potential of these compounds into clinical reality.

-

Exploration of New Therapeutic Indications: The multifaceted pharmacology of these compounds suggests that their therapeutic utility may extend beyond epilepsy to other CNS disorders where GABAergic and GHBergic signaling are implicated.

An In-Depth Technical Guide to the Solubility and Stability of 4-hydroxybut-2-ynoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-hydroxybut-2-ynoic acid, a molecule possessing a unique combination of a carboxylic acid, a hydroxyl group, and an alkyne functionality, presents both opportunities and challenges in pharmaceutical development. Its structural motifs suggest potential utility as a versatile building block in medicinal chemistry. However, the inherent reactivity of the α,β-acetylenic carbonyl system necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, to enable successful formulation and development. This guide provides a comprehensive overview of the known characteristics of this compound, supplemented with detailed, field-proven methodologies for its rigorous characterization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction: The Chemical Landscape of this compound

This compound (CAS No. 7218-52-2) is a C4 carboxylic acid with the molecular formula C₄H₄O₃ and a molecular weight of 100.07 g/mol .[1] Its structure features a terminal hydroxyl group and an internal alkyne conjugated with a carboxylic acid. This arrangement of functional groups makes it a reactive and potentially valuable intermediate in organic synthesis. The presence of both hydrogen bond donors (-OH and -COOH) and acceptors (C=O and -OH) suggests a degree of polarity that will influence its solubility in various media. The electron-withdrawing nature of the carboxylic acid and the triple bond can impact the acidity of the proton and the overall stability of the molecule.

A comprehensive understanding of its solubility and stability is paramount for any application, from synthetic chemistry to drug development. This guide will first summarize the available physicochemical data and then provide detailed experimental protocols for a thorough evaluation of these critical parameters.

Physicochemical Properties: A Data-Driven Overview

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that much of the available data is predictive, underscoring the necessity for experimental verification.

| Property | Value | Source |

| Molecular Formula | C₄H₄O₃ | [1] |

| Molecular Weight | 100.07 g/mol | [1] |

| CAS Number | 7218-52-2 | [1] |

| Melting Point | 115-116 °C | [2] |

| Predicted Boiling Point | 319.2 ± 25.0 °C | [2] |

| Predicted Density | 1.429 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 2.09 ± 0.10 | [3] |

| Qualitative Solubility | Slightly soluble in Acetonitrile and DMSO | [4] |

Note: The predicted pKa for the structurally similar 4-hydroxybut-2-enoic acid is 4.31 ± 0.10.[5] The significant difference in predicted pKa values highlights the importance of experimental determination.

Solubility Profile: A Critical Parameter for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its polar functional groups suggest potential for aqueous solubility, while its carbon backbone may impart some solubility in organic solvents.

Known Solubility Data

Direct, quantitative solubility data for this compound is sparse. It is reported to be slightly soluble in acetonitrile and dimethyl sulfoxide (DMSO).[4] For its unsaturated analog, 4-hydroxybut-2-enoic acid, a high aqueous solubility of 200 g/L at 25°C has been reported, which may serve as a preliminary, albeit optimistic, indicator for the aqueous solubility of the ynoic acid.[5]

Experimental Protocol for Comprehensive Solubility Determination

To establish a comprehensive solubility profile, a systematic approach using a standardized and reliable method is essential. The shake-flask method is a well-established and robust technique for determining equilibrium solubility.

Rationale: The shake-flask method allows for the determination of the thermodynamic equilibrium solubility of a compound in a given solvent by ensuring that the solution is saturated and that excess solid is present to maintain saturation over a defined period.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a fixed volume (e.g., 5 mL) of the selected solvents (see Table 2 for a suggested list). An excess is visually confirmed by the presence of undissolved solid.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV, see Section 5.2).

-

Analyze the diluted samples and calculate the concentration of this compound.

-

Express the solubility in mg/mL or mol/L.

-

Table 2: Suggested Solvents for Solubility Profiling

| Solvent Class | Examples | Rationale |

| Aqueous | Purified Water, pH 1.2, 4.5, 6.8, 7.4 Buffers | To assess solubility in biological media. |

| Alcohols | Methanol, Ethanol, Isopropanol, Propylene Glycol | Common co-solvents in formulations. |

| Ketones | Acetone | Common organic solvent. |

| Aprotic Solvents | Acetonitrile, DMSO | Solvents for analytical and synthetic work. |

Self-Validation and Trustworthiness: The protocol's trustworthiness is enhanced by including multiple time points for equilibration to confirm that a plateau in concentration has been reached. Additionally, analyzing the solid phase before and after the experiment by techniques like DSC or PXRD can confirm the absence of any polymorphic or solvate transitions during the experiment.

Stability Profile and Degradation Pathways

The stability of this compound is a critical quality attribute that can be influenced by its inherent chemical structure and external factors such as pH, temperature, light, and the presence of oxidative species. The conjugated system and the alkyne functionality are potential sites of instability.

Theoretical Stability Considerations

-

pH-Dependent Hydrolysis: The carboxylic acid moiety will ionize at pH values above its pKa. The stability of the molecule may differ between the ionized and non-ionized forms. The α,β-unsaturation can make the molecule susceptible to nucleophilic attack, a reaction that can be pH-dependent.

-

Oxidative Degradation: The alkyne and the allylic hydroxyl group are potential sites for oxidation. Oxidative cleavage of the triple bond can lead to the formation of carboxylic acids and other degradation products.

-

Photostability: Unsaturated systems can be susceptible to photodegradation upon exposure to UV or visible light.

-

Thermal Stability: The presence of the energetic alkyne functional group suggests potential for thermal decomposition, a concern for processes like milling or heat sterilization.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the molecule. This information is crucial for the development of a stability-indicating analytical method.

Rationale: By subjecting the molecule to stress conditions more severe than those encountered during storage, potential degradation products can be generated in a shorter timeframe, allowing for their identification and the development of analytical methods capable of resolving them from the parent compound.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH at room temperature and elevated temperature (e.g., 60 °C). Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% and 30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method (see Section 5.2).

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

-

-

Mass Balance:

-

Assess the mass balance to ensure that all degradation products are being detected. The sum of the assay of this compound and the levels of all degradation products should ideally be close to 100% of the initial concentration.

-

Diagram of Forced Degradation Workflow

Caption: Workflow for forced degradation studies of this compound.

Analytical Methodologies for Quantification and Characterization

Reliable analytical methods are the cornerstone of any physicochemical characterization. For this compound, a combination of chromatographic and spectroscopic techniques is recommended.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and identification of impurities or degradation products. 2D NMR techniques such as COSY, HSQC, and HMBC can provide further structural elucidation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination and elemental composition analysis. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent molecule and its degradation products, aiding in their structural identification.

Proposed Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately and precisely quantify the decrease in the concentration of the API due to degradation and simultaneously resolve the API peak from all degradation product peaks.

Rationale: Reversed-phase HPLC with UV detection is a widely used, robust, and reliable technique for the analysis of small organic molecules. The choice of a C18 column provides good retention for moderately polar compounds. A gradient elution is proposed to ensure the separation of the parent compound from potentially more or less polar degradation products.

Step-by-Step Methodology:

-

Chromatographic System:

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in water (adjust pH to 2.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A starting point could be 5% B, increasing to 95% B over 20 minutes, followed by a hold and re-equilibration.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the λmax of this compound (to be determined by PDA analysis) and at a lower wavelength (e.g., 210 nm) to detect potential degradation products that may lack a strong chromophore.

-

Injection Volume: 10 µL.

-

-

Method Validation:

-

The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

-

Specificity is demonstrated by showing that the peaks of degradation products from the forced degradation study do not interfere with the peak of this compound. Peak purity analysis using a PDA detector is essential.

-

Diagram of HPLC Method Development and Validation

Caption: Logical flow for the development and validation of a stability-indicating HPLC method.

Conclusion and Future Directions

This compound is a molecule with significant potential, but its successful application hinges on a thorough understanding of its solubility and stability. This guide has provided a framework for this understanding by consolidating available data and presenting detailed, actionable protocols for its comprehensive characterization. The proposed experimental designs are rooted in established scientific principles and regulatory expectations, ensuring the generation of high-quality, reliable data.

For researchers and drug development professionals, the next steps should involve the systematic execution of these protocols. The resulting data will not only de-risk the development process but also provide the fundamental knowledge required for rational formulation design and the establishment of appropriate storage conditions and shelf-life for any potential pharmaceutical product containing this compound.

References

4-Hydroxybut-2-ynoic acid CAS number 7218-52-2

An In-depth Technical Guide to 4-Hydroxybut-2-ynoic Acid (CAS 7218-52-2)

Authored by: A Senior Application Scientist

Introduction: A Trifunctional Building Block of Strategic Importance

This compound is a compact yet highly functionalized organic molecule that has garnered significant interest as a versatile intermediate in complex organic synthesis.[1][2] Its structure is deceptively simple, featuring a four-carbon backbone that incorporates three distinct and reactive functional groups: a terminal primary alcohol (-CH₂OH), an internal alkyne (-C≡C-), and a carboxylic acid (-COOH). This trifunctional arrangement provides a rich platform for a diverse array of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, biologically active molecules, specialty polymers, and agrochemicals.[1] The inherent rigidity of the alkyne unit, combined with the synthetic handles at both ends of the molecule, allows for the precise construction of more complex molecular architectures, including various heterocyclic compounds like butyrolactone derivatives, which are prevalent in medicinal chemistry.[1]

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity, applications, and handling protocols. The content is tailored for researchers, scientists, and drug development professionals who seek to leverage this unique building block in their synthetic endeavors.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is foundational to its effective use in experimental design. The key properties of this compound are summarized below. Proper storage at 2-8°C is recommended to ensure its stability.[1][3]

| Property | Value | Source(s) |

| CAS Number | 7218-52-2 | [4][5] |

| Molecular Formula | C₄H₄O₃ | [1][2][4][5] |

| Molecular Weight | 100.07 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [5] |

| SMILES | O=C(O)C#CCO | [4][5] |

| Melting Point | 115-116 °C | [1] |

| Boiling Point | 319.2 ± 25.0 °C (Predicted) | [1][3] |

| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [1][2][3] |

| Storage | 2-8°C | [1][3] |

Synthesis and Manufacturing Strategies

The synthesis of this compound is a critical aspect of its utility, with methodologies primarily focusing on the selective functionalization of readily available C4 precursors like 2-butyne-1,4-diol or propargyl alcohol. The choice of synthetic route is often dictated by factors such as desired scale, available equipment, and tolerance for specific reagents and catalysts.

Method 1: Selective Oxidation of 2-Butyne-1,4-diol

One prominent industrial approach involves the selective oxidation of a single primary alcohol group of 2-butyne-1,4-diol to a carboxylic acid.[6] This method is advantageous as it starts from a symmetrical and commercially available precursor.[7][8] A patented method describes a process utilizing air or oxygen as the oxidant in an organic solvent.[6] The reaction is synergistically catalyzed by a combination of an N-O free radical catalyst (such as TEMPO) and a ferrous (Fe²⁺) or ferric (Fe³⁺) salt.[6] This approach avoids the use of highly reactive and hazardous organolithium reagents, enhancing the safety profile and reducing production costs. Under optimized conditions, this method can achieve near-quantitative selectivity for the desired mono-acid product.[6]

Method 2: Carboxylation of Propargyl Alcohol

Another well-established strategy is the carboxylation of propargyl alcohol. This transformation involves the addition of a carboxyl group to the alkyne framework. Transition metal catalysts are essential for this process.

-

Nickel-Catalyzed Carboxylation: Stoichiometric or catalytic amounts of nickel carbonyl have been used to carboxylate propargyl alcohol, often in the presence of carbon monoxide.[9] More modern approaches utilize nickel catalysts in conjunction with carbon dioxide (CO₂) as the C1 source.[10][11][12] In some systems, CO₂ not only serves as the carboxylating agent but also activates the hydroxyl group, facilitating the key C-OH bond cleavage step required for the catalytic cycle.[10][11]

-

Palladium-Catalyzed Carbonylation: Palladium complexes, such as Pd(OAc)₂, can also effectively catalyze the carbonylation of propargyl alcohol with high regioselectivity, yielding the corresponding acrylate esters which can then be hydrolyzed to the carboxylic acid.[13]

The diagram below illustrates a generalized workflow for the synthesis of this compound from these common starting materials.

References

- 1. This compound [myskinrecipes.com]

- 2. Pharmaceutical and chemical intermediates,CAS#:7218-52-2,4-羟基丁-2-炔酸,this compound [en.chemfish.com]

- 3. This compound CAS#: 7218-52-2 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C4H4O3 | CID 359297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. atamankimya.com [atamankimya.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-Hydroxybut-2-ynoic Acid from 1,4-Butynediol

Abstract